molecular formula C16H12N2O B11866239 N-(Naphthalen-1-yl)isonicotinamide

N-(Naphthalen-1-yl)isonicotinamide

Cat. No.: B11866239
M. Wt: 248.28 g/mol
InChI Key: VHPLSRUYMRRUFN-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)isonicotinamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused with an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)isonicotinamide typically involves the reaction of naphthalene-1-amine with isonicotinic acid or its derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene-1-amine and isonicotinic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-yl)isonicotinamide is unique due to its specific combination of the naphthalene ring and isonicotinamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-naphthalen-1-ylpyridine-4-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(13-8-10-17-11-9-13)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,19)

InChI Key

VHPLSRUYMRRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NC=C3

Origin of Product

United States

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